molecular formula C23H40O2 B011043 Methyl Docosa-13,16,19-trienoate CAS No. 108698-01-7

Methyl Docosa-13,16,19-trienoate

Cat. No.: B011043
CAS No.: 108698-01-7
M. Wt: 348.6 g/mol
InChI Key: RXNIYBHTXVTSAK-YSTUJMKBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Docosa-13,16,19-trienoate can be synthesized through the esterification of 13,16,19-Docosatrienoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl Docosa-13,16,19-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl Docosa-13,16,19-trienoate has several scientific research applications:

    Chemistry: Used as a reference standard in lipid analysis and chromatography.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.

    Industry: Used in the formulation of specialized lipid-based products.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

methyl docosa-13,16,19-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNIYBHTXVTSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404729
Record name Methyl Docosa-13,16,19-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108698-01-7
Record name Methyl Docosa-13,16,19-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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